molecular formula C14H18N2 B8739960 1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile

1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile

Cat. No. B8739960
M. Wt: 214.31 g/mol
InChI Key: PVRZMBZAIVEKOY-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(4-methylanilino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C14H18N2/c1-12-5-7-13(8-6-12)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3

InChI Key

PVRZMBZAIVEKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium cyanide (0.245 g, 5 mmol) was added to a mixture of anthranilic acid (0.411 g, 3 mmol) and acetone (1 ml, 13.6 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 50 ml of ethyl acetate was added. The organic layer was washed with brine (3×30 ml). The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 90:10) to yield 22a (0.551 g, 2.7 mmol, 90%) as a brown solid.
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0.411 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

Sodium cyanide (0.147 g, 3 mmol) was added to a mixture of p-toluidine (0.214 g, 2 mmol) and cyclohexanone (0.294 g, 3 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 20 ml of ethyl acetate was added. The organic layer was washed with water (3×10 ml), dried over magnesium sulfate and concentrated under vacuum to dryness to yield 1-(4-methylphenyl)aminocyclohexanenitrile, 9a (0.398 g, 1.86 mmol, 93%) as a brown solid.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods III

Procedure details

Sodium cyanide (0.147 g, 3 mmol) was added to a mixture of p-toluidine (0.214 g, 2 mmol) and cycloheptanone (0.337 g, 3 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 20 ml of ethyl acetate was added. The organic layer was washed with water (3×10 ml), dried over magnesium sulfate and concentrated under vacuum to dryness to yield 1-(4-methylphenyl)aminocyclohexanenitrile, 10a (0.438 g, 1.92 mmol, 96%) as a brown solid.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

10 g of cyclohexanone (101.9 mmol, 1 eq.) (starting material 1) are dissolved in 150 ml of acetic acid (15 vol.) in a 500 ml three-necked flask, at room temperature and under nitrogen, the mixture is cooled in an ice bath (10° C.) and followed by portionwise addition of 13.1 g of para-toluidine (starting material 2) (122.3 mmol, 1.2 eq.), and the mixture is then stirred for 15 minutes at 10° C. 15 ml (112.1 mmol, 1.1 eq.) of trimethylsilyl cyanide are then introduced. The reaction medium is stirred overnight at room temperature. It is then poured gently into ice-cold 20% ammonium hydroxide solution (300 ml) until the pH is basic, and extracted with 300 ml of dichloromethane. The aqueous phase is again extracted with 200 ml of dichloromethane. The organic phases are combined and washed with 400 ml of water and then dried over magnesium sulfate. After evaporation, the residue is triturated in heptane, and the product 1-p-tolylaminocyclohexanecarbonitrile is isolated in the form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

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